tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate
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Overview
Description
tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate: is a chemical compound with the molecular formula C7H12F3NO3 and a molecular weight of 215.17 g/mol . . It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2,2-trifluoroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Employed as a fungicide in agricultural applications to protect crops from fungal infections.
Mechanism of Action
The mechanism of action of tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects .
Comparison with Similar Compounds
tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate can be compared with similar compounds such as:
tert-Butyl N-hydroxycarbamate: Similar structure but lacks the trifluoromethyl group.
tert-Butyl N-(2,2,2-trifluoroethyl)carbamate: Similar structure but differs in the position of the hydroxy group.
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it distinct from its analogs.
Properties
IUPAC Name |
tert-butyl N-(2,2,2-trifluoro-1-hydroxyethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO3/c1-6(2,3)14-5(13)11-4(12)7(8,9)10/h4,12H,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTJYNRKBXOBCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333981 |
Source
|
Record name | tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17049-74-0 |
Source
|
Record name | tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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